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Compound of Interest

Compound Name: TP-040

Cat. No.: B6274968

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of TUB-040, a next-generation
antibody-drug conjugate (ADC) showing promise in the treatment of solid tumors. This
document details the core aspects of TUB-040, including its mechanism of action, preclinical
data, and emerging clinical findings, to provide a comprehensive resource for professionals in
the field of oncology drug development.

Introduction to TUB-040

TUB-040 is an investigational antibody-drug conjugate engineered to target the sodium-
dependent phosphate transport protein 2b (NaPi2b), a transmembrane protein overexpressed
in various solid tumors, including ovarian and non-small cell lung cancer.[1][2] The ADC is
composed of a humanized, Fc-silenced IgG1 antibody directed against NaPi2b, conjugated to
the potent topoisomerase | inhibitor exatecan via a stable, cleavable linker.[3][4] This targeted
delivery system is designed to maximize the cytotoxic effect on tumor cells while minimizing
systemic toxicity.[1][3]

A key feature of TUB-040 is the utilization of Tubulis' proprietary P5 conjugation technology,
which results in a homogenous drug-to-antibody ratio (DAR) of 8.[3][5] This technology ensures
high stability of the ADC in circulation, preventing premature release of the cytotoxic payload
and enabling efficient and sustained delivery to the tumor site.[3][6]
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Mechanism of Action

The therapeutic action of TUB-040 is a multi-step process that leverages both targeted
antibody binding and potent cytotoxic payload delivery.

o Target Binding and Internalization: The anti-NaPi2b antibody component of TUB-040 binds
with high affinity to the NaPi2b receptor on the surface of cancer cells.[1][7] Following
binding, the ADC-receptor complex is internalized into the cell.[1][7]

» Payload Release: Once inside the tumor cell, the cleavable linker is processed, releasing the
exatecan payload.[3]

 Induction of Apoptosis: Exatecan, a potent topoisomerase | inhibitor, induces DNA damage in
the cancer cell, leading to cell cycle arrest and apoptosis.[1]

» Bystander Effect: A crucial aspect of TUB-040's mechanism is its demonstrated bystander
activity. The released, cell-permeable exatecan can diffuse out of the targeted NaPi2b-
positive cancer cell and kill neighboring NaPi2b-negative tumor cells, thus overcoming tumor
heterogeneity.[1][8]
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Figure 1: Mechanism of Action of TUB-040.
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Preclinical Data

Comprehensive preclinical studies have demonstrated the robust anti-tumor activity and
favorable safety profile of TUB-040.

In Vitro Studies

In vitro assays have confirmed the high-affinity binding of TUB-040 to NaPi2b-expressing
cancer cells, leading to efficient internalization.[1][7] The ADC has shown potent, target-specific
cytotoxicity against NaPi2b-positive cancer cell lines.[1] Furthermore, significant bystander
killing of NaPi2b-negative cells has been observed in co-culture assays.[1]

Table 1: In Vitro Activity of TUB-040

Assay Cell Line Result

Binding Affinity (EC50) Recombinant NaPi2b Sub-nanomolar

Cellular Binding (EC50) OVCAR-3 (NaPi2b-High) Single-digit nanomolar

Cytotoxicity NaPi2b-expressing cells Potent and target-specific
Co-culture with NaPi2b- Demonstrated killing of

Bystander Effect ) )
negative cells negative cells

In Vivo Studies

In vivo studies using cell line-derived (CDX) and patient-derived (PDX) xenograft models of
ovarian and non-small cell lung cancer have shown significant and long-lasting anti-tumor
activity of TUB-040.[6] A single intravenous administration of TUB-040 resulted in complete
tumor remission in the OVCAR-3 ovarian cancer model at a minimally effective dose (MED) of
1 mg/kg.[2]

Table 2: In Vivo Efficacy of TUB-040 in OVCAR-3 Xenograft Model
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Dose Outcome Duration of Response
0.5 mg/kg Strong tumor growth inhibition Up to 49 days
1 mg/kg Complete tumor regression Over 60 days
3 mg/kg Complete tumor regression Over 60 days

Pharmacokinetic analyses in rats have shown that TUB-040 has a favorable profile with dose-
proportionality and high stability, as indicated by superimposable curves for the total antibody
and the intact ADC.[1][2] Importantly, preclinical toxicology studies in rats, a pharmacologically
relevant species, have indicated that TUB-040 is well-tolerated, with no evidence of lung

toxicity or thrombocytopenia.[2]

Clinical Development

TUB-040 is currently being evaluated in the NAPISTAR 1-01 (NCT06303505) clinical trial, a
Phase I/lla first-in-human study in patients with platinum-resistant high-grade ovarian cancer
(PROC) and relapsed/refractory adenocarcinoma non-small cell lung cancer (NSCLC).[5][9]

NAPISTAR 1-01 Study Design

The study consists of a dose-escalation phase to determine the maximum tolerated dose
(MTD) and a dose-optimization phase to identify the optimal dose for further development.[9]

TUB-040 is administered intravenously every 3 weeks.[9]
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Figure 2: NAPISTAR 1-01 Clinical Trial Workflow.

Interim Clinical Results

Interim data from the dose-escalation part of the PROC cohort, presented at the ESMO
Congress 2025, have shown promising clinical activity and a favorable safety profile for TUB-
040.[5] In heavily pre-treated, biomarker-unselected patients, TUB-040 demonstrated a high

overall response rate.[5]

Table 3: Interim Efficacy Results from NAPISTAR 1-01 in PROC Patients (Dose Levels 1.67 —
3.3 mg/kg)
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Efficacy Endpoint Result
Overall Response Rate (ORR) 59%
Confirmed ORR (cORR) 50%

ORR Range 50% - 67%

The treatment was generally well-tolerated, with the majority of treatment-emergent adverse
events (TEAES) being Grade 1 or 2.[5] Notably, there were no reports of clinically relevant
bleeding, pneumonitis, ocular toxicity, stomatitis, or neuropathy.[5]

Experimental Protocols
In Vitro Cytotoxicity Assay

To assess the cytotoxic activity of TUB-040, target cells were incubated with increasing
concentrations of the ADC for 7 days. Cell viability was subsequently determined using a
resazurin-based assay, which measures metabolic activity. The fluorescence emission at 590
nm was quantified to generate dose-response curves.[1]

Bystander Effect Assay

The bystander effect of TUB-040 was evaluated using a co-culture system. NaPi2b-positive
cells were cultured with NaPi2b-negative cells and treated with TUB-040 for 5 days. The
viability of each cell population was then analyzed by flow cytometry to determine the extent of
killing of the NaPi2b-negative bystander cells.[1]

OVCAR-3 Xenograft Model

Female athymic nude mice were subcutaneously implanted with OVCAR-3 human ovarian
adenocarcinoma cells. When tumors reached a predetermined size, mice were randomized into
treatment and control groups. TUB-040 was administered as a single intravenous injection.
Tumor volume and body weight were monitored regularly to assess efficacy and tolerability.[10]
[11]

Conclusion
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TUB-040 is a promising, next-generation antibody-drug conjugate with a well-defined
mechanism of action that includes potent, targeted cytotoxicity and a significant bystander
effect. Preclinical studies have demonstrated its robust anti-tumor efficacy and favorable safety
profile. Early clinical data from the NAPISTAR 1-01 trial in heavily pre-treated ovarian cancer
patients are encouraging, showing a high overall response rate and good tolerability. The
ongoing clinical development will further elucidate the therapeutic potential of TUB-040 as a
novel treatment option for patients with NaPi2b-expressing solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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